4-Bromobenzyl-d6 Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromobenzyl-d6 Bromide is a chemical compound used in various biochemical applications . It is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .

Molecular Structure Analysis

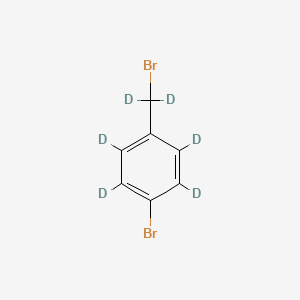

The molecular formula of 4-Bromobenzyl-d6 Bromide is C7H6Br2 . The molecular weight is 249.930 Da and the mono-isotopic mass is 247.883606 Da . A crystal structure of a similar compound, 4-bromobenzyl chloride, has been reported .Chemical Reactions Analysis

4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .Physical And Chemical Properties Analysis

4-Bromobenzyl-d6 Bromide has a density of 1.9±0.1 g/cm3, a boiling point of 258.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 46.6±0.3 cm3, and a molar volume of 135.1±3.0 cm3 .科学的研究の応用

1. Use as a Reagent and in Organic Synthesis

- Protecting Group for Hydroxyl Groups : It's utilized as a stable protecting group for hydroxyl groups. The protection can be removed through Pd-catalyzed amination followed by acid treatment (Herzner & Seeberger, 2003).

- Bromobenzylation : It serves as a reagent for the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles, enhancing the versatility in chemical synthesis (Herzner & Seeberger, 2003).

- Suzuki Type Coupling Reactions : The compound is a substrate for Suzuki type coupling reactions, which are pivotal in creating biaryl compounds, a common structure in many pharmaceuticals (Herzner & Seeberger, 2003).

2. Catalysis and Reaction Mechanisms

- Bromination of Organic Substrates : It catalyzes the bromination of organic substrates, effectively introducing bromine into a variety of organic molecules (Goodman & Detty, 2004).

- Catalytic Activity in CO2 Reduction : 4-Nitrobenzyl bromide, a similar compound, is used as a catalyst for the reduction of CO2, hinting at the potential catalytic applications of 4-Bromobenzyl-d6 Bromide in environmental and synthetic chemistry (Mohammadzadeh et al., 2020).

3. Material Science and Surface Chemistry

- Electrochemical Behavior and Surface Modification : The compound demonstrates significant electrochemical behavior and is used in the surface modification of materials through electrochemical methods (Hui et al., 2011).

4. Molecular Characterization and Structure Analysis

- Characterization of Molecular Structure : It's used in the synthesis and characterization of complex molecular structures, aiding in understanding the molecular geometry, electronic properties, and thermodynamic functions of various compounds (Zeyrek et al., 2015).

Safety and Hazards

作用機序

Target of Action

Benzylic halides, such as 4-bromobenzyl-d6 bromide, typically interact with various amines .

Mode of Action

4-Bromobenzyl-d6 Bromide can undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide . In an SN2 type mechanism, a nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion .

Biochemical Pathways

It’s known that benzylic halides can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The molecular weight of 4-bromobenzyl-d6 bromide is 24993 Da , which may influence its bioavailability.

Result of Action

It’s known that 4-bromobenzyl bromide can be used to prepare a 20-member aminomethyl-substituted biaryl library via sequential n-alkylation of various amines .

特性

IUPAC Name |

1-bromo-4-[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBJYMANQKEAW-NVSFMWKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzyl-d6 Bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)